molecular formula C11H8Cl2N2S B1305109 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine CAS No. 219865-85-7

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine

Cat. No.: B1305109
CAS No.: 219865-85-7
M. Wt: 271.2 g/mol
InChI Key: SNXRLTPQEPXSJN-UHFFFAOYSA-N
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Description

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is an organic compound with the molecular formula C11H8Cl2N2S. It is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and a thioether linkage to a 2,5-dichlorophenyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and the amine group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the dichlorophenyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXRLTPQEPXSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384138
Record name 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-85-7
Record name 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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